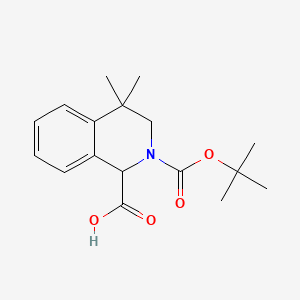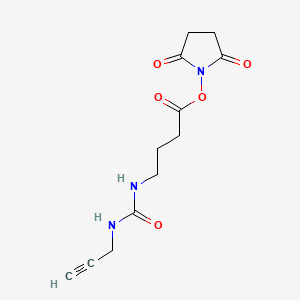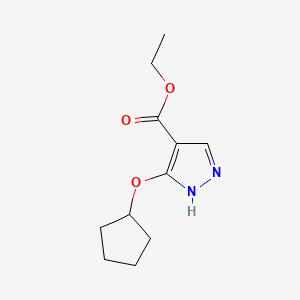
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of both fluorine and trifluoromethyl groups in its structure makes it an interesting compound for various applications in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups contribute to its reactivity and potential utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone can be achieved using chiral borane complexes or oxazaborolidine catalysts under controlled conditions to yield the desired (S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaI in acetone, potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and interactions due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and trifluoromethyl groups.
Mécanisme D'action
The mechanism by which (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and interfering with its function. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects. The compound’s stereochemistry also plays a crucial role in its biological activity, as the (S)-enantiomer may exhibit different interactions compared to the ®-enantiomer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The ketone analog of the compound.
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane: The fully reduced analog.
®-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomeric counterpart.
Uniqueness
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to participate in diverse chemical reactions and its utility in scientific research make it a valuable molecule for further exploration.
Propriétés
Formule moléculaire |
C9H8F4O |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 |
Clé InChI |
KJTMEBOAPXUSDU-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)



